Fluorine-Induced Lipophilicity Shift vs. Non-Fluorinated Parent
N-(6-Fluoropyridin-2-yl)formamide exhibits increased molecular weight and lipophilicity compared to the non-fluorinated analog N-(pyridin-2-yl)formamide, driven by the 6-fluoro substituent. This substitution elevates the calculated LogP from 0.01 to 0.57, potentially enhancing passive membrane permeability [1].
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 140.11 g/mol, cLogP: 0.57 |
| Comparator Or Baseline | N-(pyridin-2-yl)formamide (MW: 122.12 g/mol, cLogP: 0.01) |
| Quantified Difference | ΔMW = +18.0 g/mol; ΔcLogP = +0.56 |
| Conditions | Computed values using standard algorithms; properties sourced from ChemicalBook and PubChem. |
Why This Matters
Higher cLogP can improve passive membrane permeability, a key parameter for cellular target engagement in drug discovery.
- [1] PubChem. N-(pyridin-2-yl)formamide. PubChem Compound Summary. URL: https://pubchem.ncbi.nlm.nih.gov/compound/198896-10-5 View Source
